![molecular formula C18H22O3 B2595920 8-hexyl-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 131526-94-8](/img/structure/B2595920.png)
8-hexyl-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
8-Hexyl-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound. It has a molecular formula of C18H22O3 . The compound belongs to the group of cannabinoids.
Molecular Structure Analysis
The molecular structure of 8-hexyl-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one consists of 18 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms . The average mass is 286.366 Da and the monoisotopic mass is 286.156891 Da .Physical And Chemical Properties Analysis
The compound has a molecular formula of C18H22O3 . The average mass is 286.366 Da and the monoisotopic mass is 286.156891 Da .Scientific Research Applications
- Hexyl chromenone has been investigated for its antioxidant and anti-inflammatory effects. Its ability to scavenge free radicals and modulate inflammatory pathways makes it promising for potential therapeutic applications .
- Due to its UV-absorbing properties, hexyl chromenone can serve as a photoprotective agent in sunscreens. It absorbs UV radiation, shielding the skin from harmful effects and preventing photoaging .
- Hexyl chromenone derivatives have been explored as building blocks for discotic liquid crystals. These materials exhibit unique self-assembly behavior, making them useful in electronic displays and optoelectronic devices .
- Researchers have utilized hexyl chromenone in supramolecular chemistry. Its planar structure and aromatic character allow it to participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, leading to functional materials .
- Hexyl chromenone derivatives have been incorporated into solid-state materials. Their ability to form crystalline structures with specific packing arrangements contributes to their use in organic electronics, sensors, and luminescent materials .
- Hexyl chromenone serves as a versatile intermediate in the synthesis of natural products. Researchers have utilized its scaffold to create bioactive compounds, including those with anticancer, antimicrobial, and antiviral properties .
Antioxidant and Anti-Inflammatory Properties
Photoprotective Agent in Sunscreens
Discotic Liquid Crystals
Supramolecular Chemistry
Solid-State Chemistry
Natural Product Synthesis
Safety and Hazards
properties
IUPAC Name |
8-hexyl-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-2-3-4-5-7-12-10-15-13-8-6-9-14(13)18(20)21-17(15)11-16(12)19/h10-11,19H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRTWMSWQQWSPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1O)OC(=O)C3=C2CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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